molecular formula C12H18ClNO B13460514 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride CAS No. 1079651-42-5

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B13460514
CAS No.: 1079651-42-5
M. Wt: 227.73 g/mol
InChI Key: XPYRDYGDKSQICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a 2-methoxyphenylmethyl substituent attached to the pyrrolidine ring, with a hydrochloride salt enhancing its solubility. The compound’s structure (CAS 1381928-34-2, as per ) includes a chiral center at the pyrrolidine ring, with the (R)-enantiomer being explicitly referenced . The methoxy group at the phenyl ring likely influences electronic properties and receptor binding, distinguishing it from halogenated or alkylated analogs .

Properties

CAS No.

1079651-42-5

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-7-3-2-5-10(12)9-11-6-4-8-13-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H

InChI Key

XPYRDYGDKSQICS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2CCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen acts as a nucleophile in alkylation reactions. A key synthetic route involves reacting pyrrolidine with 2-methoxybenzyl chloride under basic conditions:
Reaction:

Pyrrolidine+2-Methoxybenzyl chlorideBase2-[(2-Methoxyphenyl)methyl]pyrrolidine+HCl\text{Pyrrolidine} + \text{2-Methoxybenzyl chloride} \xrightarrow{\text{Base}} \text{2-[(2-Methoxyphenyl)methyl]pyrrolidine} + \text{HCl}

Conditions:

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine or NaHCO₃

  • Temperature: 0–25°C
    Yield: ~90%

The hydrochloride salt forms via post-synthesis treatment with HCl gas, enhancing stability.

Methoxy Group Oxidation

The methoxy group undergoes oxidation to form a ketone or carboxylic acid under strong oxidizing conditions :
Reagents:

  • KMnO₄ in acidic (H₂SO₄) or basic (NaOH) media

  • H₂O₂ with Fe²⁺ catalysts
    Example Product:

2-[(2-Carboxyphenyl)methyl]pyrrolidine hydrochloride\text{2-[(2-Carboxyphenyl)methyl]pyrrolidine hydrochloride}

Yield: ~75% (reported for analogous compounds)

Pyrrolidine Ring Oxidation

The pyrrolidine ring is susceptible to oxidation, forming pyrrolidone derivatives :
Reagents:

  • RuO₄ or NaIO₄
    Product:

2-[(2-Methoxyphenyl)methyl]pyrrolidinone\text{2-[(2-Methoxyphenyl)methyl]pyrrolidinone}

Conditions:

  • Solvent: Acetonitrile/water mixture

  • Temperature: 25–50°C

Hydrogenation of the Aromatic Ring

Catalytic hydrogenation reduces the methoxyphenyl group to a cyclohexane derivative :
Reagents:

  • H₂ gas (1–5 atm)

  • Catalyst: Pd/C or Rh/C
    Product:

2-[(2-Methoxycyclohexyl)methyl]pyrrolidine hydrochloride\text{2-[(2-Methoxycyclohexyl)methyl]pyrrolidine hydrochloride}

Yield: 85–92%

Reductive Amination

The compound participates in reductive amination with aldehydes/ketones :
Reagents:

  • NaBH₃CN or NaBH(OAc)₃

  • Acetic acid (pH 4–6)
    Example Reaction:

Compound+FormaldehydeN-Methyl derivative\text{Compound} + \text{Formaldehyde} \rightarrow \text{N-Methyl derivative}

Yield: ~80%

Deprotonation and Alkylation

The pyrrolidine nitrogen (pKa ~10.5) is deprotonated under basic conditions, enabling alkylation :
Reagents:

  • LDA or NaH

  • Alkyl halides (e.g., CH₃I)
    Product:

N-Alkylated derivatives\text{N-Alkylated derivatives}

Conditions:

  • Solvent: THF or DMF

  • Temperature: −78°C to 25°C

Hydrochloride Salt Dissociation

In aqueous NaOH, the hydrochloride salt dissociates, regenerating the free base for further reactions:

CompoundNaOH2-[(2-Methoxyphenyl)methyl]pyrrolidine+NaCl+H₂O\text{Compound} \xrightarrow{\text{NaOH}} \text{2-[(2-Methoxyphenyl)methyl]pyrrolidine} + \text{NaCl} + \text{H₂O}

Cross-Coupling Reactions

The methoxyphenyl group participates in Suzuki-Miyaura couplings :
Reagents:

  • Aryl boronic acids

  • Pd(PPh₃)₄ or PdCl₂(dppf)
    Example Reaction:

Compound+PhB(OH)₂Biphenyl derivative\text{Compound} + \text{PhB(OH)₂} \rightarrow \text{Biphenyl derivative}

Conditions:

  • Solvent: DME/H₂O

  • Temperature: 80–100°C
    Yield: 60–70%

Mechanistic Insights

  • Nucleophilic Substitution: The pyrrolidine nitrogen attacks the electrophilic carbon of 2-methoxybenzyl chloride, releasing HCl.

  • Oxidation: Electron-donating methoxy groups direct oxidation to the ortho/para positions on the phenyl ring .

  • Hydrogenation: Heterogeneous catalysts facilitate syn-addition of H₂ to the aromatic ring .

Scientific Research Applications

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The methoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs vary in substituents on the phenyl ring or pyrrolidine moiety, which critically affect pharmacological activity and physicochemical properties. Key examples include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Structural Differences
2-[(2-Methoxyphenyl)methyl]pyrrolidine HCl 1381928-34-2 2-methoxyphenylmethyl C₁₂H₁₆ClNO* ~245.7 Reference compound with methoxy group at para position
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine HCl 2155854-81-0 3-fluoro-2-methoxyphenylmethyl C₁₂H₁₇ClFNO 245.72 Addition of fluorine enhances electronegativity
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine HCl 2060008-02-6 3,4-dichlorophenylmethyl, 2-methylpyrrolidine C₁₂H₁₆Cl₃N 280.62 Dichloro substitution increases lipophilicity; methyl group on pyrrolidine alters steric effects
(S)-2-(2-Methoxyphenyl)pyrrolidine HCl 1381928-83-1 2-methoxyphenyl (no methylene linker) C₁₁H₁₆ClNO 229.7 Direct attachment of phenyl to pyrrolidine, altering conformational flexibility

*Calculated based on structural data; exact formula may vary by salt form.

Pharmacological Activity

  • Antidepressant Potential: The compound shares structural similarities with SB-269970 [(2R)-1-[(3-hydroxyphenyl)sulphonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine HCl], a selective 5-HT₇ antagonist shown to reduce immobility in the forced swim test (FST) by modulating cortical monoamine levels (e.g., dopamine, noradrenaline) . The methoxy group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents .
  • Vasomotor Effects : Unlike tryptamine-based pyrrolidines (e.g., phenylephrine HCl), which act as vasoconstrictors via α-adrenergic receptors, the target compound’s methoxy group may favor vasodilatory pathways, though direct evidence is lacking .

Physicochemical Properties

  • Solubility: The hydrochloride salt form ensures moderate aqueous solubility, critical for bioavailability.
  • Melting Point : While direct data for the target compound is unavailable, structurally related pyrrolidine hydrochlorides (e.g., methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl) have melting points >150°C, suggesting stability under standard storage conditions .

Biological Activity

2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, effects on specific cellular processes, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to significant alterations in cellular processes, including anti-inflammatory and antimicrobial effects, although the exact pathways are still under investigation.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit notable anti-inflammatory properties. For instance, derivatives of pyrrolidine have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that certain pyrrolidine derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of IC50 Values for COX-2 Inhibition

CompoundIC50 (µM)
This compoundTBD
Celecoxib0.04 ± 0.01
Other Pyrrolidine DerivativesTBD

Antimicrobial Activity

In addition to anti-inflammatory properties, this compound may exhibit antimicrobial activity. Pyrrolidine derivatives have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that these compounds demonstrate moderate to good antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating their potential as effective antibacterial agents .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Bacterial StrainMIC (µM)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that pyrrolidine derivatives could significantly reduce inflammation compared to control groups treated with standard anti-inflammatory medications.
  • Antimicrobial Efficacy : A study assessing the antimicrobial properties of pyrrolidine derivatives reported effective inhibition against strains such as E. coli and S. aureus, suggesting that modifications in the chemical structure can enhance bioactivity .
  • Cytotoxicity Assays : Cytotoxicity tests on various cancer cell lines indicated that some pyrrolidine derivatives could selectively inhibit cancer cell growth while sparing normal cells, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that specific substituents on the pyrrolidine ring can significantly affect its binding affinity and selectivity toward biological targets. For example, electron-donating groups on the aromatic ring have been associated with enhanced anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-methoxybenzyl halides and pyrrolidine under basic conditions (e.g., NaOH in ethanol), followed by HCl salt formation. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (reflux vs. room temperature), and stoichiometric ratios significantly impact yield. Purification via recrystallization or silica gel chromatography ensures purity (>95%). For chiral variants, asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) is employed to control stereochemistry .

Q. How does the substitution pattern (2-methoxy vs. 4-methoxy) on the phenyl ring affect the compound’s physicochemical properties and receptor binding affinity?

  • Methodological Answer : The 2-methoxy group introduces steric hindrance near the pyrrolidine nitrogen, reducing accessibility for hydrogen bonding compared to 4-methoxy analogs. This substitution increases lipophilicity (logP ~2.1 vs. ~1.8 for 4-methoxy), enhancing blood-brain barrier penetration. Receptor binding studies suggest 2-methoxy derivatives exhibit higher selectivity for serotonin transporters (SERT) over dopamine transporters (DAT), likely due to altered π-π interactions with aromatic residues in the binding pocket .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the presence of the pyrrolidine ring (δ ~3.2 ppm for N-CH2) and methoxy group (δ ~3.8 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 213.10 for [M+H]+).
  • HPLC with UV/RI Detection : Assesses purity (>98% required for pharmacological studies).
  • X-ray Crystallography : Resolves absolute stereochemistry for enantiopure samples .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). To address this:

  • Perform meta-analyses with standardized protocols (e.g., uniform radioligand concentrations in binding assays).
  • Validate findings using orthogonal methods (e.g., electrophysiology for transporter inhibition vs. fluorescent substrate uptake).
  • Control for enantiomeric purity, as racemic mixtures may mask stereospecific effects .

Q. How can computational modeling predict the compound’s binding mode to monoamine transporters, and what experimental validations are required?

  • Methodological Answer :

  • Molecular Docking : Uses crystal structures of SERT/DAT (PDB: 5I71, 4M48) to predict interactions (e.g., hydrogen bonding with Asp79 in SERT).
  • Molecular Dynamics (MD) Simulations : Assess stability of binding poses over 100 ns trajectories.
  • Validation : Site-directed mutagenesis (e.g., D79A mutation in SERT) followed by competitive binding assays confirms critical residues. Discrepancies >50% in Ki values between wild-type and mutants validate computational predictions .

Q. What challenges arise in achieving enantiomeric purity during asymmetric synthesis, and how are they mitigated?

  • Methodological Answer : Key challenges include low enantioselectivity (<60% ee) in catalytic reactions and racemization during purification. Solutions:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry.
  • Optimize reaction pH and temperature to minimize racemization (e.g., <40°C for acid-sensitive intermediates).
  • Employ chiral HPLC (Chiralpak AD-H column) for final purification to achieve >99% ee .

Q. How are in vivo neuropharmacological studies designed to comply with regulatory restrictions (Schedule I status)?

  • Methodological Answer :

  • Regulatory Compliance : Obtain DEA Schedule I research licensure and IACUC approval.
  • Experimental Design : Use validated models (e.g., tail suspension test for antidepressant activity) with blinded assessments.
  • Dose Optimization : Conduct pharmacokinetic profiling (plasma/brain concentration via LC-MS) to establish therapeutic windows.
  • Safety Monitoring : Include hepatotoxicity markers (ALT/AST levels) and behavioral toxicity screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.